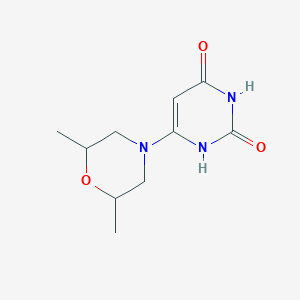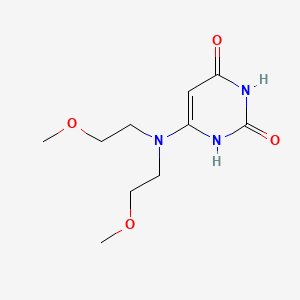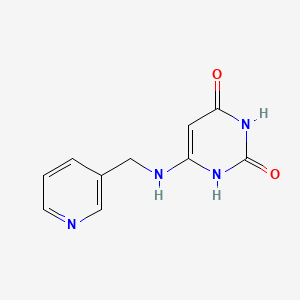
4-Chloro-6-(4-fluorobenzyl)-2-methylpyrimidine
Descripción general
Descripción
4-Chloro-6-(4-fluorobenzyl)-2-methylpyrimidine is a useful research compound. Its molecular formula is C12H10ClFN2 and its molecular weight is 236.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Studies have detailed the synthesis and crystal structure of pyrimidine derivatives, offering insights into their chemical properties and the potential for further functionalization. For instance, the crystal structure determination of 2-amino-4-chloro-5-(4-methylbenzyl)-6-methylpyrimidine has provided valuable information for the development of new compounds with potential biological activity (Guo et al., 2007).
Biological Activities and Applications
Research into dihydroxypyrimidine-4-carboxamides has identified them as potent and selective HIV integrase inhibitors, demonstrating the therapeutic potential of pyrimidine derivatives in antiviral drug development (Pace et al., 2007).
Some pyrimidine derivatives have been explored for their cytokinin activity, which could have implications in agricultural sciences and plant biology (Gunar et al., 1969).
Chemical Properties and Reactions
- The electrochemical behavior of chloropyrimidines has been studied, revealing insights into their reductive dehalogenation and the potential for generating new derivatives through electrochemical methods (Sugino et al., 1957).
Antimicrobial and Antitumor Activity
- Pyrimidine derivatives have been evaluated for antimicrobial and anticancer activities, showing promise in the development of new therapeutic agents. Notably, fluorinated pyrimidine derivatives have exhibited anticancer activity against lung cancer cells, underscoring the potential of these compounds in oncology research (Hammam et al., 2005).
Material Science and Supramolecular Chemistry
- The synthesis and characterization of cocrystals involving pyrimidine derivatives have been explored, highlighting the significance of these compounds in the development of materials with tailored properties (Khalib et al., 2015).
Propiedades
IUPAC Name |
4-chloro-6-[(4-fluorophenyl)methyl]-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFN2/c1-8-15-11(7-12(13)16-8)6-9-2-4-10(14)5-3-9/h2-5,7H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWAALXGGJGRWJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)CC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


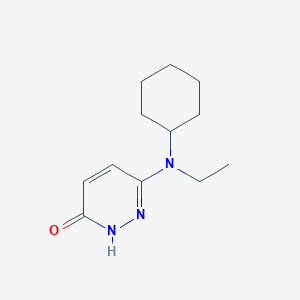
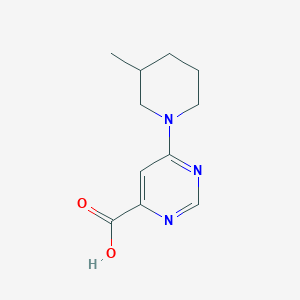


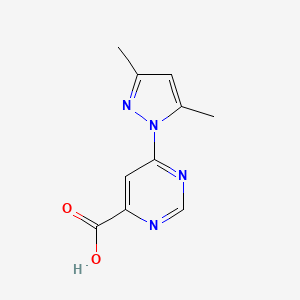
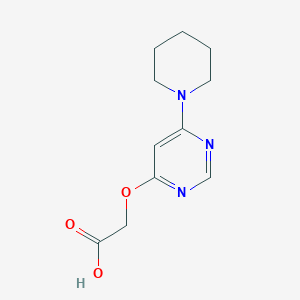


![2-Benzyl-1-isobutyl-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1479267.png)

